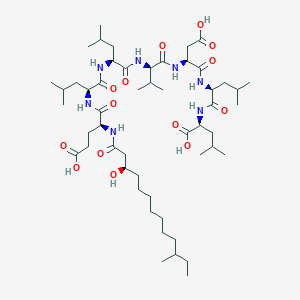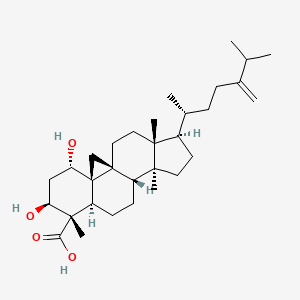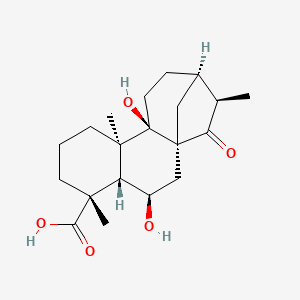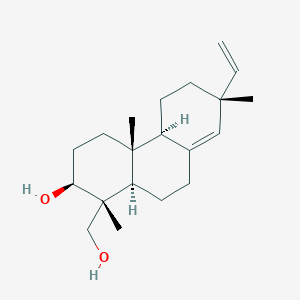
Gageostatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gageostatin A is a natural product found in Bacillus with data available.
Scientific Research Applications
Myostatin in Muscle and Disease Management
Myostatin, a member of the TGF-beta family, is a key regulator of skeletal muscle growth. Its inhibition or deficiency has been a focal point of research due to its potential therapeutic applications. Myostatin-null mice display increased muscle mass, improved muscle regeneration, and reduced fat accumulation. These findings underscore the potential of myostatin inhibition in treating muscle degeneration and obesity-related conditions (Mcpherron & Lee, 2002). Similarly, myostatin blockade in dystrophic mice led to increased muscle mass and strength, reduced muscle degeneration, and decreased serum creatine kinase levels, suggesting its viability as a therapeutic target for muscle-wasting diseases like Duchenne muscular dystrophy (DMD) (Bogdanovich et al., 2002).
Myostatin's Role in Metabolism and Diabetes Management
Myostatin-deficient mice not only have increased muscle mass but also exhibit improved insulin sensitivity and glucose uptake. The absence of myostatin results in elevated levels of AMPK, a key energy regulator, which in turn enhances insulin sensitivity. This connection between myostatin and metabolic pathways highlights its potential as a target for managing diabetes and obesity (Zhang et al., 2011).
Myostatin and Bone Health
Myostatin also plays a role in bone health, with evidence suggesting that it directly influences osteoclast differentiation. Myostatin deficiency or inhibition leads to increased bone formation and reduced inflammatory joint destruction, as observed in models of rheumatoid arthritis (RA). This finding opens up potential therapeutic avenues for treating RA and other bone-related conditions (Dankbar et al., 2015).
Myostatin in Cardiovascular Health
In the realm of cardiovascular health, myostatin has been recognized as a regulator of cardiomyocyte growth. It modulates key signaling pathways, such as Akt signaling, which influences the growth response of cardiomyocytes. Understanding myostatin's role in the heart can provide insights into therapeutic strategies for heart-related ailments (Morissette et al., 2006).
CRISPR/Cas9 and Myostatin Knockout Models
The advent of CRISPR/Cas9 technology has facilitated the creation of myostatin knockout models in various species, such as rabbits and goats. These models offer a deeper understanding of myostatin's role in muscle development and its potential implications in livestock production. However, they also raise concerns about health issues associated with myostatin knockout, necessitating further research into its safety and broader implications (Guo et al., 2016).
Properties
Molecular Formula |
C52H93N7O14 |
|---|---|
Molecular Weight |
1040.33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








